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Compound of Interest

Compound Name: Bis(diethylamino)silane

Cat. No.: B1590842

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of
Bis(diethylamino)silane (BDEAS) in the semiconductor industry. BDEAS has emerged as a
critical precursor for the deposition of high-quality silicon-containing thin films, which are
fundamental components in modern electronic devices.[1][2][3] Its high vapor pressure, thermal
stability, and reactivity make it a versatile choice for advanced deposition techniques like
Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD).
[1][2][4] This document details the use of BDEAS in depositing silicon nitride (SiN) and silicon
dioxide (SiO2), presenting key performance data, experimental protocols, and reaction
pathways.

Overview of Bis(diethylamino)silane (BDEAS)

Bis(diethylamino)silane, with the chemical formula SiH2[N(CzHs)2]z, is a liquid
organoaminosilane precursor.[4] It is favored in semiconductor manufacturing for its ability to
enable low-temperature deposition of high-purity thin films with excellent conformity and
precise thickness control.[4][5] The diethylamino ligands facilitate the self-limiting surface
reactions that are characteristic of ALD, leading to high-quality film growth.[4]

Key Properties of BDEAS:

o Appearance: Colorless liquid[3][5][6]
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Molecular Weight: 174.36 g/mol [6]

Boiling Point: 70 °C at 30 mmHg[2][5]

Density: 0.804 g/mL|[2]

Vapor Pressure: ~100 Torr at 100 °C[5]

Applications in Thin Film Deposition

BDEAS is a versatile precursor used for depositing several critical materials in semiconductor
fabrication, primarily silicon nitride and silicon dioxide. These films serve as gate dielectrics,
spacers, liners, and passivation layers.[1][4]

Silicon Nitride (SiNx) Deposition

Silicon nitride films deposited using BDEAS are essential for applications requiring durable and
insulating layers.[7][8] Plasma-Enhanced Atomic Layer Deposition (PEALD) with BDEAS and a
nitrogen (N2) plasma co-reactant is a common method for producing high-quality SiNx films at
relatively low temperatures.[2][7]

The properties of SiNx films are highly dependent on the deposition parameters. The following
table summarizes key data from various studies.
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Deposition
Parameter Value . Source
Conditions
Deposition PE-spatial-ALD with
<250 °C [7]
Temperature N2 plasma
PEALD with N2
100 - 300 °C [9]
plasma
PEALD with N2
400 °C [10]
plasma
Growth Per Cycle 150 - 250 °C, PE-
0.19-0.31A _ [7]
(GPC) spatial-ALD
, 400 °C, PEALD with
Refractive Index 1.92 (at 390 nm) [10]
N2 plasma
S 400 °C, PEALD with
N/Si Ratio 0.963 [10]
N2z plasma
Impurity Content
o 4.7 at% ( ) 200 °C, PE-spatial- 7]
xXygen .7 at.% (lowes
Yo ALD
10.7 % 400 °C, PEALD [10]
200 °C, PE-spatial-
Carbon 13.7 at.% [7]
ALD
14.3 % 400 °C, PEALD [10]
Hydrogen Bond 250 °C, PE-spatial-
) ~4.7 x 102 cm™3 [7]
Density ALD
Electrical Breakdown Higher with 162 MHz Compared to 13.56 ol[11]
Field plasma MHz plasma
Wet Etch Rate (dilute Lower with 162 MHz Compared to 13.56 ol[11]
HF) plasma MHz plasma
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This protocol is a representative example based on typical parameters found in the literature
for depositing SiNx using BDEAS and N2 plasma.

o Substrate Preparation: Load the substrate into the ALD reaction chamber.

o System Purge: Purge the chamber and precursor lines with an inert gas (e.g., Ar or N2) to
eliminate moisture and oxygen.

e Deposition Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the chamber for a set time
(e.g., 0.1 - 2.0 seconds) to allow for self-limiting adsorption on the substrate surface. b.
Purge 1: Purge the chamber with inert gas to remove any unreacted BDEAS and
byproducts. c. N2 Plasma Exposure: Introduce N2 gas and apply RF power (e.g., 13.56 MHz
or 162 MHz) to generate a plasma for a specific duration (e.g., 5 - 20 seconds). The plasma
reacts with the adsorbed BDEAS layer to form silicon nitride. d. Purge 2: Purge the chamber
again to remove reaction byproducts.

» Repeat Cycles: Repeat the deposition cycle to achieve the desired film thickness.

o Cooldown and Unload: After the final cycle, cool down the system under an inert gas
atmosphere before unloading the substrate.

o Ellipsometry: To measure film thickness and refractive index.[8]

o X-ray Photoelectron Spectroscopy (XPS): To determine elemental composition, including the
N/Si ratio and impurity concentrations (C, O).[8]

o Fourier-Transform Infrared (FTIR) Spectroscopy: To characterize chemical bonding (e.g., Si-
N, N-H, Si-H).[8]

Silicon Dioxide (SiO2) Deposition

BDEAS is also a prominent precursor for depositing high-quality silicon dioxide films, which are
fundamental to transistor gates and other insulating structures.[4][12] Both thermal and
plasma-enhanced ALD methods are utilized.
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Deposition
Parameter Value . Source
Conditions
Deposition 250 - 350 °C (ALD Thermal ALD with
: [13][14]
Temperature Window) Ozone (03)
PEALD with Oxygen
<300 °C [2]
(02) Plasma
Room Temperature Energy-Enhanced [15]
(25 °C) ALD with Oz Plasma
Growth Per Cycle 250 - 350 °C, Thermal
~0.10 nm/cycle _ 13]
(GPC) ALD with Os
RP-ALD with Oz
~0.04 - 0.1 nm/cycle [16]
plasma (1000-1500W)
Refractive Index ~1.46 Close to pure SiO2 [12]
Lower than TDMAS-
Carbon Content ] ALD at 400 °C [12]
based films
Electrical Breakdown
~10 MV/cm PEALD at 280 °C [17]

Field

Substrate Preparation: Load the substrate into the ALD reaction chamber.

System Purge: Purge the chamber and precursor lines with an inert gas (e.g., Ar) to remove

residual contaminants.

Deposition Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the chamber (e.g., 1.6 s

pulse) to saturate the surface.[4] b. Purge 1: Purge the chamber with inert gas. c. Ozone

(Os3) Pulse: Introduce ozone gas as the co-reactant to oxidize the precursor layer and form

SiOz. d. Purge 2: Purge the chamber to remove byproducts.

Repeat Cycles: Repeat the ALD cycle to grow the film to the target thickness.[4]

Cooldown and Unload: After deposition, cool the chamber under an inert atmosphere before

removing the substrate.[4]
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Reaction Mechanisms and Experimental Workflows

Understanding the surface chemistry of BDEAS is crucial for optimizing deposition processes.
Density Functional Theory (DFT) studies have provided insights into the reaction mechanisms.

Proposed Reaction Mechanism for SiO2 Deposition

During the ALD of SiOz, the BDEAS molecule interacts with a hydroxylated (-OH) surface. The
Si-N bond is weaker than the Si-H bond and is preferentially broken during the surface
reaction.[18] The diethylamino ligands are removed, allowing the silicon to bond with the

surface oxygen.
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Half-Reaction 2: Oxidant Pulse (e.g., O3)
Reaction
Ozone (03) B {Substrate | -O-SiHz(NEtz) } »|  {Substrate| -O-Si0:-OH} | (eBg'pﬁfgcﬁz)
Half-Reaction 1: BDEAS Pulse
Adsorption Reaction
BDEAS > " ~ PP S Et:NH
SiHa(NEL)2 P> {Substrate | -OH } > { Substrate | -O-SiHz(NEt2) } - EopioE)

reactant
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1590842#what-are-the-uses-of-bis-diethylamino-
silane-in-semiconductor-manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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